molecular formula C17H18ClN3O2S B2753019 N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 946217-86-3

N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2753019
CAS No.: 946217-86-3
M. Wt: 363.86
InChI Key: ALQSAKWZFPRRLB-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound featuring a thioacetamide linker bridging a 2-chlorobenzyl group and a partially hydrogenated quinazolinone core. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-13-7-3-1-5-11(13)9-19-15(22)10-24-16-12-6-2-4-8-14(12)20-17(23)21-16/h1,3,5,7H,2,4,6,8-10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQSAKWZFPRRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Hexahydroquinazolinone Core: This can be achieved by the cyclization of appropriate precursors such as anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.

    Thioether Formation: The hexahydroquinazolinone intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under conditions that promote thioether bond formation.

    N-Alkylation: The final step involves the alkylation of the nitrogen atom with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide depends on its biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the quinazolinone moiety suggests it could inhibit enzymes involved in DNA replication or repair, while the chlorobenzyl group might enhance its binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name / ID Core Structure Substituents / Modifications Yield (%) Melting Point (°C) Key Analytical Methods
Target: N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide Hexahydroquinazolinone 2-chlorobenzyl, thioacetamide linker N/A N/A N/A (inferred from analogs)
Compound 8c () Thiazol 2-chlorobenzyl, morpholinoethoxy-phenyl 21 114–116 ¹H/¹³C NMR, MS
Compound 9 () Thiazolidinone 4-chlorobenzylidene, 4-methoxyphenyl 90 186–187 ¹H NMR, MS
Compound 5 () Dihydroquinazolinone 4-sulfamoylphenyl, phenyl 87 269.0 ¹H/¹³C NMR, IR, MS
JNJ0966 analog () Bithiazol 2-methoxyphenylamino, methyl group N/A N/A Binding assays (KD = 5.0 µM)

Key Observations:

  • This may influence solubility and receptor binding .
  • Substituent Effects: The 2-chlorobenzyl group is shared with Compound 8c (), but the latter’s thiazol core and morpholinoethoxy-phenyl substituent result in a lower melting point (114–116°C vs. 186–187°C for Compound 9), suggesting weaker intermolecular forces .
  • Synthetic Yields: Yields vary significantly, with Compound 9 () achieving 90% efficiency, likely due to optimized reaction conditions for thiazolidinone formation, whereas Compound 8c () shows lower yields (21%) due to steric hindrance from the morpholinoethoxy group .

Functional Group and Bioactivity Comparisons

  • Thioacetamide Linker : Present in all compounds, this group facilitates hydrogen bonding with receptors. In , analogs with similar linkers (e.g., N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide) exhibit potent MMP-9 inhibition (KD = 320 nM), highlighting the pharmacophoric importance of the thioether and acetamide moieties .
  • Sulfonamide vs. Chlorobenzyl Groups: Compounds in incorporate sulfamoylphenyl groups, leading to higher melting points (e.g., 315.5°C for Compound 8) due to strong hydrogen bonding and polar interactions.
  • Morpholinoethoxy vs. Nitrofuryl Groups: Compound 8c () includes a morpholinoethoxy group linked to improved solubility, whereas nitrofuryl substituents in (Compounds 12–13) may confer antimicrobial activity but with lower yields (53–58%) .

Implications for Drug Design

  • Selectivity: The hexahydroquinazolinone core in the target compound could offer selectivity for enzymes like MMP-9 over other isoforms, similar to analogs .
  • Stability: Partial hydrogenation of the quinazolinone ring may reduce metabolic degradation compared to fully unsaturated analogs, as seen in dihydroquinazolinone derivatives () .

Biological Activity

N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound exhibits a range of biological activities that have garnered attention in medicinal chemistry. Its structure suggests potential applications in treating various diseases due to its unique chemical properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H18ClN3O2S
  • Molecular Weight : 363.86 g/mol
  • IUPAC Name : N-[(2-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

The presence of the chlorobenzyl and hexahydroquinazolinone moieties in its structure is critical for its biological activity. These functional groups contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The quinazolinone structure may inhibit enzymes involved in DNA replication or repair processes. The chlorobenzyl group enhances binding affinity to various biological targets, potentially modulating their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that quinazolinone derivatives demonstrate broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance:

Cell LineIC50 (μM)Observations
MDA-MB-231 (Breast)15Significant reduction in viability
SK-Hep-1 (Liver)20Induction of apoptosis
NUGC-3 (Gastric)18Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro. This property may be beneficial for developing treatments for inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that N-(2-chlorobenzyl)-2-thioacetamide derivatives exhibited potent anticancer activity against various tumorigenic cell lines. The most effective derivatives showed IC50 values in the low micromolar range .
  • Mechanistic Insights : Further investigations revealed that these compounds could inhibit specific kinases involved in cell signaling pathways associated with cancer progression . This highlights their potential as targeted therapies.
  • Comparative Studies : Comparative analyses with other quinazolinone derivatives indicated that structural modifications significantly impact biological activity. For example, variations in substituent positions on the benzene ring altered the compounds' potency against different cancer types .

Q & A

Q. How can researchers optimize the synthesis of N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of conditions. For example, nucleophilic substitution for introducing the chlorobenzyl group (e.g., using 2-chlorobenzyl halides) and thiolation steps for sulfur bridging. Key parameters include:
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for thioacetamide bond formation .
  • Catalysts : Use mild bases like K₂CO₃ to deprotonate thiol intermediates without degrading sensitive functional groups .
    Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) can monitor purity (>95% recommended), while recrystallization in ethanol improves yield (21–33% reported for analogs) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm; thioacetamide carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of chlorobenzyl group at m/z ~140) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity and detects byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the chlorobenzyl group (e.g., 3-chloro vs. 4-chloro substitution) or hexahydroquinazolinone ring (e.g., oxo to imino groups). Compare bioactivity trends .
  • Bioassays : Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and inflammatory markers (e.g., COX-2 inhibition). For example, analogs with fluorophenyl substitutions showed IC₅₀ values of 10–15 µM in kinase inhibition assays .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or TNF-α, prioritizing residues with high binding affinity (e.g., hydrogen bonds with quinazolinone carbonyl) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Solutions include:
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for cytotoxicity assays .
  • Comparative Meta-Analysis : Tabulate IC₅₀ values from multiple studies (see example below) and normalize data using Z-score or log-transformation :
Compound ModificationBiological TargetReported IC₅₀ (µM)Study Reference
6-Chloro-quinazolinone coreAntitumor10.5
4-Fluorophenyl substitutionKinase Inhibition15.0
  • Purity Validation : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS for contaminants) .

Q. How can researchers investigate the metabolic stability and toxicity of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes (human or rat) with NADPH cofactors to identify phase I metabolites. Monitor via LC-MS/MS for hydroxylation or demethylation products .
  • Toxicogenomics : Perform RNA-seq on treated cell lines to assess pathways like apoptosis (e.g., BAX/BCL-2 ratio) or oxidative stress (Nrf2 activation) .
  • ADME Profiling : Calculate logP (2.5–3.5 predicted for analogs) and permeability (Caco-2 assay) to estimate bioavailability .

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